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molecular formula C6H8N2O3 B011036 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid CAS No. 101184-10-5

5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid

Cat. No. B011036
M. Wt: 156.14 g/mol
InChI Key: BIIBLAGNYXUUEI-UHFFFAOYSA-N
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Patent
US04709043

Procedure details

In a manner similar to that described in Example IA react 5-ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid and 4-(1H-imidazol-1-yl)benzoic acid, dissolve the crude free base in aqueous sodium hydroxide and reprecipitate with carbon dioxide to produce the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:7][C:6](=[O:8])[NH:5][C:4]=1[C:9]([OH:11])=[O:10])[CH3:2].[N:12]1([C:17]2[CH:25]=[CH:24][C:20]([C:21]([OH:23])=O)=[CH:19][CH:18]=2)[CH:16]=[CH:15][N:14]=[CH:13]1>[OH-].[Na+]>[C:9](=[O:11])=[O:10].[CH2:1]([C:3]1[NH:7][C:6](=[O:8])[NH:5][C:4]=1[C:21](=[O:23])[C:20]1[CH:19]=[CH:18][C:17]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)=[CH:25][CH:24]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(NC(N1)=O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
C(C)C=1NC(NC1C(C1=CC=C(C=C1)N1C=NC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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